molecular formula C19H23BrN2O B584598 3-Bromo-N-desethyl-N-benzyl Lidocaine CAS No. 1797880-42-2

3-Bromo-N-desethyl-N-benzyl Lidocaine

Cat. No.: B584598
CAS No.: 1797880-42-2
M. Wt: 375.31
InChI Key: JERLMKUVIZUAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-desethyl-N-benzyl Lidocaine typically involves the following steps:

    Starting Materials: The synthesis begins with lidocaine, which is then subjected to a series of chemical reactions to introduce the bromine atom and the benzyl group.

    Bromination: The bromine atom is introduced through a bromination reaction, where a brominating agent such as bromine or N-bromosuccinimide (NBS) is used.

    N-desethylation: The ethyl group is removed from the nitrogen atom through a dealkylation reaction, often using reagents like hydrobromic acid (HBr) or other strong acids.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-N-desethyl-N-benzyl Lidocaine can undergo oxidation reactions, where the bromine atom or other functional groups are oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Formation of brominated or hydroxylated derivatives

    Reduction: Formation of debrominated or reduced derivatives

    Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

3-Bromo-N-desethyl-N-benzyl Lidocaine is primarily used in scientific research for various applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and to study its interactions with biological molecules.

    Medicine: While not used therapeutically, it is studied for its potential pharmacological properties and its interactions with biological targets.

    Industry: The compound is used in the development of new chemical entities and in the testing of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-Bromo-N-desethyl-N-benzyl Lidocaine is not well-documented, but it is likely to involve interactions with sodium channels, similar to lidocaine. The bromine atom and benzyl group modifications may alter its binding affinity and specificity for these channels, potentially leading to different pharmacological effects.

Comparison with Similar Compounds

    Lidocaine: A well-known local anesthetic used in medical practice.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with reduced cardiotoxicity.

Uniqueness: 3-Bromo-N-desethyl-N-benzyl Lidocaine is unique due to the presence of the bromine atom and benzyl group, which may confer different chemical and pharmacological properties compared to other local anesthetics. These modifications can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-4-22(12-16-8-6-5-7-9-16)13-18(23)21-19-14(2)10-11-17(20)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERLMKUVIZUAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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